2-(3-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide
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Overview
Description
2-(3-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a chlorophenoxy group and a pyrazolyl sulfonyl moiety, suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 3-chlorophenol with an appropriate halogenating agent to form 3-chlorophenoxy halide.
Synthesis of the Pyrazolyl Intermediate: The pyrazolyl moiety can be synthesized by reacting 1-ethylpyrazole with a sulfonylating agent to introduce the sulfonyl group.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the pyrazolyl intermediate under suitable conditions, such as the presence of a base and a solvent, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide: Similar structure with a different position of the chlorine atom.
2-(3-bromophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide: Bromine instead of chlorine.
2-(3-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylpropanamide: Methyl group instead of ethyl.
Uniqueness
The unique combination of the chlorophenoxy and pyrazolyl sulfonyl groups in 2-(3-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S/c1-3-18-9-13(8-16-18)23(20,21)17-14(19)10(2)22-12-6-4-5-11(15)7-12/h4-10H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXYZWYCKHVPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC(=O)C(C)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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